molecular formula C52H85N7O12S B12385306 Cys-mc-MMAE

Cys-mc-MMAE

Cat. No.: B12385306
M. Wt: 1032.3 g/mol
InChI Key: APTHBUCXBJQNCQ-ZOFPQANVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cys-mc-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of monomethyl auristatin E (MMAE), a potent cytotoxin, linked to a cysteine residue. This compound is designed to selectively deliver the cytotoxin to tumor cells, minimizing damage to healthy tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cys-mc-MMAE involves the conjugation of monomethyl auristatin E to a cysteine residue through a linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assessment .

Chemical Reactions Analysis

Types of Reactions

Cys-mc-MMAE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfide-linked conjugates, reduced thiol forms, and substituted derivatives of the linker .

Scientific Research Applications

Cys-mc-MMAE has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Cys-mc-MMAE exerts its effects by inhibiting cell division. The mechanism involves the following steps:

Comparison with Similar Compounds

Cys-mc-MMAE is compared with other similar compounds such as:

This compound is unique due to its non-cleavable linker, which provides enhanced stability and reduced off-target toxicity compared to cleavable linkers .

Properties

Molecular Formula

C52H85N7O12S

Molecular Weight

1032.3 g/mol

IUPAC Name

(2R)-2-amino-3-[1-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

InChI

InChI=1S/C52H85N7O12S/c1-13-32(6)45(38(70-11)27-41(61)58-26-20-23-37(58)47(71-12)33(7)48(64)54-34(8)46(63)35-21-16-14-17-22-35)57(10)51(67)43(30(2)3)55-49(65)44(31(4)5)56(9)40(60)24-18-15-19-25-59-42(62)28-39(50(59)66)72-29-36(53)52(68)69/h14,16-17,21-22,30-34,36-39,43-47,63H,13,15,18-20,23-29,53H2,1-12H3,(H,54,64)(H,55,65)(H,68,69)/t32-,33+,34+,36-,37-,38+,39?,43-,44-,45-,46+,47+/m0/s1

InChI Key

APTHBUCXBJQNCQ-ZOFPQANVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N

Origin of Product

United States

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